Tert-butyl 2-methylpropanoate

Overview

Description

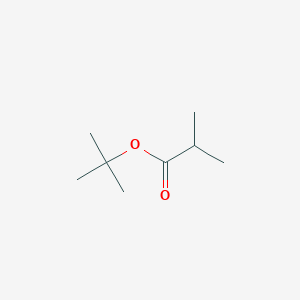

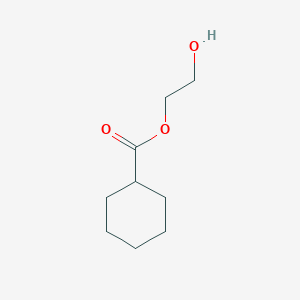

Tert-butyl 2-methylpropanoate is an organic compound with the molecular formula C8H16O2 . It is also known by other names such as 2-Methyl-2-propanyl 2-methylpropanoate, Isobutyric acid, tert-butyl ester, and Propanoic acid, 2-methyl-, 1,1-dimethylethyl ester .

Synthesis Analysis

The synthesis of Tert-butyl 2-methylpropanoate can be achieved from tert-butylbromide . The process involves several steps and the use of various reagents . Another synthesis route involves the reaction of 2-methylpropanoic acid (isobutyric acid) with thionyl chloride (SOCl2) or oxalyl chloride (ClCOCOCl) .Molecular Structure Analysis

The molecular structure of Tert-butyl 2-methylpropanoate consists of a central carbon atom bonded to three methyl groups and an ester functional group . The ester functional group is derived from 2-methylpropanoic acid .Physical And Chemical Properties Analysis

Tert-butyl 2-methylpropanoate has a density of 0.9±0.1 g/cm3, a boiling point of 126.7±0.0 °C at 760 mmHg, and a vapour pressure of 11.5±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 36.5±3.0 kJ/mol and a flash point of 33.2±9.7 °C . The compound has a molar refractivity of 40.8±0.3 cm3 .Scientific Research Applications

Synthesis of Ureido Thioisobutyric Acid

Tert-butyl 2-methylpropanoate serves as a key intermediate in the synthesis of Ureido Thioisobutyric Acid . This compound is significant in the development of novel pharmaceuticals and can be used in the creation of peptidomimetics, which are small protein-like chains designed to mimic a peptide.

Organic Synthesis

Due to its stability and reactivity, Tert-butyl 2-methylpropanoate is utilized in various organic synthesis reactions. It can act as a protecting group or an esterification agent for carboxylic acids, which is a fundamental step in synthesizing complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, Tert-butyl 2-methylpropanoate is used to modify the structure of pharmacologically active compounds. This modification can enhance the drug’s properties, such as its efficacy, selectivity, or pharmacokinetic profile.

Polymer Chemistry

This compound finds applications in polymer chemistry, where it’s used as a monomer or a co-monomer to create polymers with specific characteristics. These polymers can be tailored for various uses, including medical devices, drug delivery systems, and biodegradable materials.

Chiral Compound Synthesis

Tert-butyl 2-methylpropanoate is involved in the synthesis of chiral compounds, which are essential in producing enantiomerically pure substances . These substances are crucial in the field of asymmetric synthesis, which is the basis for producing many pharmaceuticals.

Neurotransmitter Research

The compound is also used in the synthesis of molecules that mimic the structure and function of neurotransmitters . This application is particularly important in the study of neurological diseases and the development of new treatments.

Hypotensive Drug Development

Researchers use Tert-butyl 2-methylpropanoate in the development of hypotensive drugs . These drugs are designed to lower blood pressure and are used in the treatment of hypertension.

Metabolic Studies

Lastly, Tert-butyl 2-methylpropanoate plays a role in metabolic studies, particularly in understanding the transport of long-chain fatty acids into mitochondria . This research can lead to new insights into metabolic disorders and the development of targeted therapies.

Mechanism of Action

Target of Action

Tert-butyl 2-methylpropanoate is a chemical compound with the molecular formula C8H16O2 It’s known that esters like tert-butyl 2-methylpropanoate often target enzymes or receptors in biochemical reactions, acting as substrates, inhibitors, or modulators .

Mode of Action

It’s known that esters can undergo hydrolysis in the presence of water and enzymes, breaking down into their constituent alcohol and carboxylic acid . This reaction can lead to various changes in the biochemical environment, depending on the specific properties of the resulting compounds .

Biochemical Pathways

Esters are often involved in various biochemical pathways, including lipid metabolism and signal transduction. The downstream effects of these pathways can vary widely, depending on the specific context and conditions.

Pharmacokinetics

Esters are generally known to be well-absorbed and distributed in the body due to their lipophilic nature . They are typically metabolized by esterases, leading to the formation of alcohol and carboxylic acid . These metabolites can then be further metabolized or excreted from the body .

Result of Action

The hydrolysis of esters can lead to changes in the cellular environment, potentially influencing various cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 2-methylpropanoate. Factors such as pH, temperature, and the presence of specific enzymes can affect the rate of ester hydrolysis . Additionally, the compound’s stability and efficacy can be influenced by storage conditions .

properties

IUPAC Name |

tert-butyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-6(2)7(9)10-8(3,4)5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWOTUDBCFBGFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347433 | |

| Record name | 2-Methyl-2-propanyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-methylpropanoate | |

CAS RN |

16889-72-8 | |

| Record name | 2-Methyl-2-propanyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B95628.png)